2-(2-Bromo-4,6-dimethylphenoxy)acetamide
Description
2-(2-Bromo-4,6-dimethylphenoxy)acetamide is an organic compound characterized by an acetamide backbone linked to a substituted phenoxy group. The phenoxy moiety contains a bromine atom at the 2-position and methyl groups at the 4- and 6-positions. This substitution pattern confers unique physicochemical properties, including enhanced electrophilicity due to bromine and increased lipophilicity from the methyl groups . The compound is structurally related to (2-bromo-4,6-dimethylphenoxy)acetic acid, which serves as a precursor for its synthesis via amidation . Potential applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific industrial uses remain underexplored in the literature.
Properties
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXHCDVNYVJELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,6-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4,6-dimethylphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The acetamide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or amines, respectively.
Scientific Research Applications
2-(2-Bromo-4,6-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, depending on its application. In proteomics research, it may interact with proteins to form stable complexes, allowing for the study of protein functions and interactions. The exact molecular pathways and targets can vary based on the specific experimental setup and objectives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Table 1: Structural Comparison of Brominated Acetamide Derivatives
Key Observations :
- Electrophilicity: Bromine at the 2-position enhances reactivity in nucleophilic substitutions. The presence of electron-withdrawing groups (e.g., NO₂ in Disperse Blue 79:1) further increases electrophilicity .
- Lipophilicity: Methyl groups at 4 and 6 (target compound) improve lipid solubility compared to mono-methyl or halogen-only analogs .
- Steric Effects: Dimethyl substituents may hinder reactions requiring planar transition states, unlike less hindered analogs like 2-(4-Bromophenoxy)acetamide .
Biological Activity
2-(2-Bromo-4,6-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 258.11 g/mol
- Structural Features : The compound features a phenoxy group substituted with a bromine atom and two methyl groups at the 4 and 6 positions, along with an acetamide functional group. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. While specific data for this compound is limited, related phenoxy derivatives have shown promising results against various bacterial and fungal strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | TBD | |
| Related Phenoxy Derivative | Effective against Gram-positive bacteria |
Anticancer Activity
Preliminary studies suggest that this compound may possess antiproliferative effects. A case study evaluated the antiproliferative activity of similar benzamide compounds on human colon cancer cell lines. The findings indicated significant inhibition of cell proliferation.
| Compound | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 50 | SW48 (Colon) | Tubulin polymerization inhibition |
| Compound B | 70 | SW48 (Colon) | Apoptosis induction |
| This Compound | TBD | TBD | TBD |
Case Studies
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Antiproliferative Activity :
- A study highlighted that compounds structurally similar to this compound demonstrated significant inhibition in colon cancer cell lines. This suggests potential for anticancer applications.
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Receptor Binding Studies :
- Investigations into receptor binding affinities for related compounds have shown that modifications to the benzamide structure can enhance binding efficacy and selectivity, indicating the importance of structural optimization in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
